

A Comparative Guide to the Mass Spectrometry Fragmentation of (R)-Diethyl 2-hydroxysuccinate

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Compound of Interest

Compound Name: (R)-Diethyl 2-hydroxysuccinate

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This guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of **(R)-Diethyl 2-hydroxysuccinate**. Due to the limited availability of direct experimental data for this specific stereoisomer, this guide leverages data from its close structural isomer, Diethyl malate, and established principles of mass spectrometry to provide a robust predictive comparison. This information is crucial for the identification and structural elucidation of these compounds in complex analytical workflows.

Predicted Fragmentation Pattern of (R)-Diethyl 2-hydroxysuccinate

(R)-Diethyl 2-hydroxysuccinate, also known as (R)-diethyl malate, is an ester with a molecular weight of 190.20 g/mol. [1][2] Its fragmentation in mass spectrometry, particularly under Electron Ionization (EI), is expected to be driven by the presence of its ester and hydroxyl functional groups. The fragmentation of its isomer, diethyl 2-hydroxybutanedioate (Diethyl malate), provides a strong basis for predicting its behavior.[2]

Common fragmentation pathways for esters include the loss of an ethoxy group (-OC₂H₅) to form an acylium ion, McLafferty rearrangements, and alpha-cleavages adjacent to the carbonyl groups.[3] The presence of a hydroxyl group can also lead to the loss of a water molecule.

Comparison with Diethyl malate

The fragmentation pattern of **(R)-Diethyl 2-hydroxysuccinate** is anticipated to be nearly identical to that of Diethyl malate due to their isomeric nature. The stereochemistry at the chiral center is unlikely to significantly influence the fragmentation pathways under typical EI-MS conditions. The table below summarizes the major fragment ions observed for Diethyl malate, which serves as a predictive model for **(R)-Diethyl 2-hydroxysuccinate**.^[2]

m/z (mass-to-charge ratio)	Predicted Fragment Ion	Proposed Fragmentation Pathway	Relative Intensity (based on Diethyl malate)
190	[C8H14O5] ⁺	Molecular Ion (M ⁺)	Low
145	[M - OCH ₂ CH ₃] ⁺	Loss of an ethoxy radical	Moderate
117	[M - COOCH ₂ CH ₃] ⁺	Alpha-cleavage with loss of an ethoxycarbonyl radical	High
89	[M - COOCH ₂ CH ₃ - CO] ⁺	Subsequent loss of carbon monoxide from the m/z 117 fragment	Moderate
71	[C ₃ H ₃ O ₂] ⁺	Further fragmentation of the m/z 117 or 89 ions	High
45	[COOCH ₂ CH ₃] ⁺	Ethoxycarbonyl cation	Moderate
29	[CH ₂ CH ₃] ⁺	Ethyl cation	High

Experimental Protocols

The following outlines a standard protocol for acquiring the mass spectrum of **(R)-Diethyl 2-hydroxysuccinate**.

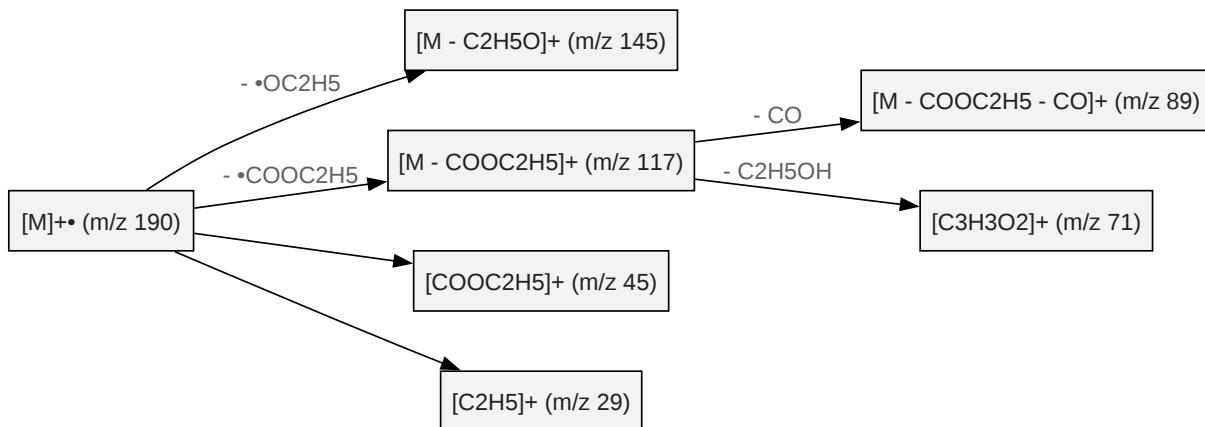
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

- Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

- GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injection: 1 μ L of a 100 μ g/mL solution of the analyte in a suitable solvent (e.g., dichloromethane or ethyl acetate) is injected in splitless mode.
- Inlet Temperature: 250°C.
- Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.
- MS Interface Temperature: 280°C.
- Ionization Source: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Ion Trap.
- Scan Range: m/z 20-250.

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathways for **(R)-Diethyl 2-hydroxysuccinate**.

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Caption: Predicted EI fragmentation of **(R)-Diethyl 2-hydroxysuccinate**.

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References

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- 2. Diethyl malate | C8H14O5 | CID 24197 - PubChem [pubchem.ncbi.nlm.nih.gov]
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